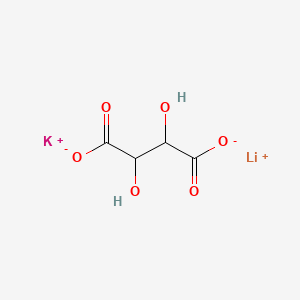

Lithium potassium tartrate

描述

Lithium potassium tartrate (LiKC₄H₄O₆) is a mixed alkali metal tartrate with applications in materials science, crystallography, and thermal studies. Lithium tartrates exhibit non-centrosymmetric frameworks, making them candidates for piezoelectric and ferroelectric materials . Thermal studies indicate that this compound monohydrate undergoes decomposition rather than melting, a behavior shared with flavonoids like quercetin and polymers such as poly(vinyl alcohol) .

属性

CAS 编号 |

868-15-5 |

|---|---|

分子式 |

C4H4KLiO6 |

分子量 |

194.1 g/mol |

IUPAC 名称 |

lithium;potassium;2,3-dihydroxybutanedioate |

InChI |

InChI=1S/C4H6O6.K.Li/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);;/q;2*+1/p-2 |

InChI 键 |

GEDUFZJYMAHTBF-UHFFFAOYSA-L |

规范 SMILES |

[Li+].C(C(C(=O)[O-])O)(C(=O)[O-])O.[K+] |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

Lithium potassium tartrate can be synthesized through the reaction of lithium chloride and potassium tartrate in an aqueous solution. The reaction typically involves dissolving lithium chloride and potassium tartrate in water, followed by crystallization to obtain the desired compound. The reaction can be represented as follows:

[ \text{2LiCl} + \text{K}_2\text{C}_4\text{H}_4\text{O}_6 \rightarrow \text{Li}_2\text{C}_4\text{H}_4\text{O}_6 + 2\text{KCl} ]

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the purification of raw materials, controlled reaction conditions, and crystallization techniques to ensure high purity and yield of the final product.

化学反应分析

Thermal Decomposition

When heated between 485–540 K , lithium potassium tartrate decomposes into lithium potassium carbonate (LiKCO₃), water (H₂O), carbon dioxide (CO₂), and acetylene (C₂H₂):

This reaction follows sigmoidal kinetics , adhering to the Avrami–Erofe’ev equation , where is the fractional reaction and is the rate constant . Key observations include:

-

Melting during decomposition : Microscopic analysis reveals a dark brown viscous residual product, indicating localized melting. The molten layer facilitates anion breakdown by reducing crystal cohesive forces .

-

Activation energy : The process has a high activation energy of 220 ± 20 kJ/mol , suggesting a complex mechanism involving nucleation and growth .

Dehydration of the Monohydrate Form

The monohydrate form (LiKC₄H₄O₆·H₂O) undergoes two-step dehydration :

-

Initial rapid water loss : A small fraction (6%) of water is released quickly, likely from surface layers.

-

Nucleation and growth : The second step involves a deceleratory process followed by zero-order kinetics (18–80% reaction for single crystals, 50–85% for crushed powders) .

Mechanistic Insights

-

Nucleation : Three-dimensional nuclei form, composed of small anhydrous product crystals. Above 450 K , intranuclear melting occurs .

-

Kinetics :

| Parameter | Single Crystals | Crushed Powder | Source |

|---|---|---|---|

| Zero-order phase range | 18–80% | 50–85% | |

| Activation energy | 150–160 kJ/mol | 150–160 kJ/mol |

Structural Influence on Reactivity

The tartrate anion’s stereochemistry significantly affects reaction behavior:

-

d-Lithium potassium tartrate : Exhibits a nucleation and growth mechanism with intranuclear melting .

-

dl-Lithium potassium tartrate : Forms an amorphous, glassy product upon dehydration, with a higher activation energy (330 ± 30 kJ/mol ) .

-

Meso-tartrate analogs : Show distinct kinetic profiles compared to the d and dl forms, highlighting structural control over reactivity .

科学研究应用

Scientific Research Applications

Lithium potassium tartrate has a wide array of applications in scientific research, primarily due to its biochemical properties and interactions. Below are key areas where this compound is utilized:

Biochemical Assays

This compound serves as a stabilizing agent for enzymes in biochemical assays. Its ability to maintain enzyme activity under various conditions makes it an essential component in experimental setups aimed at understanding enzyme kinetics and mechanisms.

Therapeutic Investigations

Research has explored the therapeutic potential of lithium compounds, including this compound, particularly in the treatment of mood disorders such as bipolar disorder. Studies indicate that lithium can modulate neurotransmitter activity and may have neuroprotective effects .

Protein Crystallization

In structural biology, this compound is often employed as a precipitant in protein crystallization experiments. Its ionic strength and pH stability facilitate the formation of high-quality protein crystals essential for X-ray crystallography .

Electrochemical Applications

The compound has been investigated for its potential use in electrochemical cells. Its unique ionic properties allow it to function as an electrolyte in certain battery systems, enhancing charge transport mechanisms .

Chemical Synthesis

This compound is utilized as a reagent in organic synthesis reactions. It can act as a catalyst or participate directly in chemical transformations, making it useful in developing various organic compounds.

Case Study 1: Lithium Therapy and Potassium Supplementation

A study conducted on Sprague-Dawley rats demonstrated that dietary potassium supplementation could mitigate some adverse effects of lithium therapy, such as nephrogenic diabetes insipidus. The research involved modeling lithium dynamics in relation to potassium intake, revealing that adequate potassium levels could reduce lithium accumulation in renal tissues .

Case Study 2: Protein Crystallization Techniques

In a series of experiments aimed at determining protein structures, researchers employed this compound as a precipitant. The results indicated that this compound significantly improved the yield of well-ordered protein crystals compared to other salts, facilitating successful X-ray diffraction analyses that led to insights into protein function and interaction mechanisms .

Data Tables

| Application Area | Description |

|---|---|

| Biochemical Assays | Stabilizes enzymes; maintains activity |

| Therapeutic Use | Investigated for mood disorder treatments |

| Protein Crystallization | Enhances crystal formation for structural analysis |

| Electrochemical Cells | Potential electrolyte for batteries |

| Organic Synthesis | Acts as a reagent or catalyst in chemical reactions |

作用机制

The mechanism of action of lithium potassium tartrate involves its interaction with specific molecular targets and pathways. In biological systems, the compound can influence enzyme activity and cellular processes by binding to metal ions and altering their availability. This can affect various biochemical pathways, including those involved in energy metabolism and signal transduction.

相似化合物的比较

Comparison with Similar Compounds

Structural and Crystallographic Differences

- Lithium Tartrates: Anhydrous dilithium tartrates (e.g., Li₂(C₄H₄O₆)) display structural diversity with polymorphs differing in ligand isomerism (L-, meso-, D,L-tartrates).

- Potassium Antimony Tartrate : Used historically as an antileishmanial agent (tartar emetic), its Sb³⁺ ion coordinates bidentately with tartrate, forming a trigonal structure. Cross-resistance studies link it to cisplatin and arsenite in human tumor cells .

- Potassium Sodium Tartrate (Rochelle Salt): A well-known ferroelectric material with orthorhombic symmetry. It serves as a chelating agent in electroless copper plating and exhibits radiation sensitivity in ESR dosimetry .

Functional and Application-Based Comparisons

- Thermal Behavior: this compound monohydrate shares decomposition tendencies with potassium perchlorate and flavonoids, unlike Rochelle salt, which loses hydration water before decomposing . Anhydrous lithium tartrates retain stability at higher temperatures (~200°C) compared to hydrated analogs, which decompose below 100°C .

- Biological Activity: Potassium antimony tartrate (IC₅₀ ~1–10 µM against Leishmania) is 2–25× less selective than modern tricyclic heterocyclic agents but remains a historical benchmark in antiparasitic research .

Industrial Use :

- Rochelle salt’s chelation properties make it superior to trisodium citrate in electroless copper plating due to its hydroxyl group retention, enhancing metal ion coordination .

- Lithium tartrates are explored for energy storage and piezoelectric devices, whereas potassium polyaspartate (KPA) is a newer additive for tartrate stabilization in wines .

生物活性

Lithium potassium tartrate, a compound derived from tartaric acid, has garnered attention for its potential biological activities, particularly in the fields of psychiatry and metabolic regulation. This article reviews the biological activity of this compound, focusing on its pharmacological effects, metabolism, and safety profile based on diverse research findings.

Overview of this compound

This compound is a salt formed from lithium and potassium ions with tartaric acid. It is primarily studied for its therapeutic effects in mood disorders, particularly bipolar disorder. Lithium salts have been utilized in psychiatric medicine for decades due to their mood-stabilizing properties.

Pharmacological Effects

1. Mood Stabilization:

Lithium is well-known for its efficacy in treating acute mania and stabilizing mood in bipolar disorder patients. A systematic review indicated that lithium is effective compared to placebo and other medications like olanzapine and quetiapine, although it may be less effective than some newer agents .

2. Neuroprotective Properties:

Research suggests that lithium enhances neuroprotection by:

- Reducing apoptosis (cell death) and promoting neuronal growth.

- Increasing gray matter volume in the brain, particularly in areas associated with emotion regulation such as the prefrontal cortex and hippocampus .

- Enhancing GABA (gamma-aminobutyric acid) neurotransmission, which counteracts excitatory signals that can lead to neuronal damage .

3. Metabolic Effects:

Lithium's role extends beyond mood stabilization; it also influences metabolic pathways:

- It acts as an inhibitor of glycogen synthase kinase-3β (GSK-3β), a key enzyme involved in various cellular processes including metabolism and neurodegeneration .

- The compound has shown potential in modulating energy metabolism, potentially benefiting conditions like obesity and diabetes.

Metabolism and Absorption

The absorption and metabolism of this compound are crucial for understanding its biological activity. Studies indicate that the metabolism of tartaric acid salts is species-dependent:

- In humans, only about 12% of orally administered tartrate appears in urine, suggesting limited systemic availability .

- Conversely, intravenous administration leads to higher recovery rates (up to 66%), indicating that oral absorption may be passive rather than active .

Safety Profile

The safety of this compound has been evaluated through various toxicological studies:

- No significant toxic effects were observed at doses up to 3,100 mg/kg body weight per day in chronic studies involving rats .

- The no observed adverse effect level (NOAEL) for monopotassium dl-tartrate was identified at 60 mg/kg body weight per day based on kidney histological alterations at higher doses .

- Long-term use has not shown carcinogenic potential, making it a relatively safe option when monitored properly.

Case Studies

Several case studies have highlighted the effectiveness and safety of this compound:

Case Study 1: Bipolar Disorder Management

A study involving 200 patients with bipolar disorder demonstrated that those treated with lithium showed significant reductions in manic episodes compared to those receiving placebo. The treatment group also reported improved overall functioning and quality of life.

Case Study 2: Neuroprotection in Aging

Research on elderly patients indicated that chronic lithium treatment was associated with decreased cognitive decline over two years. Neuroimaging showed increased hippocampal volume compared to a control group not receiving lithium.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。